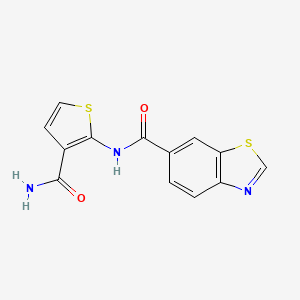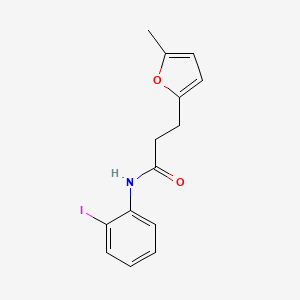
N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide (IMFP) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a synthetic compound that belongs to the class of amides and is used primarily in research settings.
Scientific Research Applications
Pharmacokinetics and Metabolism
One study delved into the pharmacokinetics and metabolism of a selective androgen receptor modulator, emphasizing the molecular properties that make propanamides like N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide ideal for preclinical studies. This research provides insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profiles, crucial for understanding its therapeutic potential and safety profile (Wu et al., 2006).
Anticonvulsant Activity
Another area of application is in the development of new hybrid compounds for anticonvulsant therapy. Research into 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, which combine fragments of known antiepileptic drugs, has shown promising broad-spectrum activity across various preclinical seizure models. This indicates potential applications in treating epilepsy and related disorders (Kamiński et al., 2015).
Antimicrobial and Antioxidant Activities
Compounds derived from or related to this compound have been explored for their antimicrobial and antioxidant activities . For example, secondary metabolites from the endophytic Botryosphaeria dothidea have shown significant antimicrobial and antioxidant properties, suggesting potential applications in developing new therapeutic agents or preservatives (Xiao et al., 2014).
Anticancer Activity
Research into the anticancer activity of various propanamide derivatives, including studies on methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates, has revealed promising results against human cancer cell lines. Such studies are pivotal in the search for new, effective cancer treatments, demonstrating the compound's potential as a scaffold for developing novel anticancer agents (El Rayes et al., 2019).
properties
IUPAC Name |
N-(2-iodophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO2/c1-10-6-7-11(18-10)8-9-14(17)16-13-5-3-2-4-12(13)15/h2-7H,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHHWFCSTRSUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

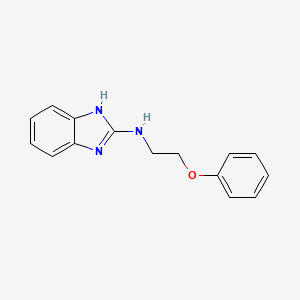
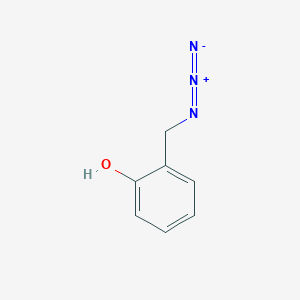
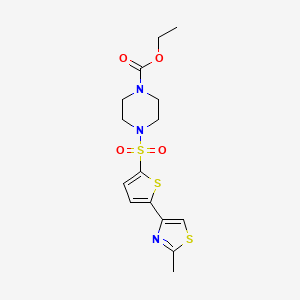
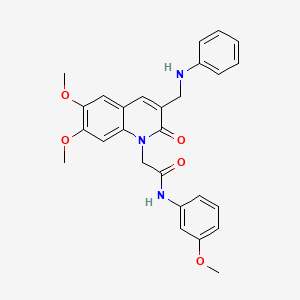
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxamide](/img/structure/B2729925.png)
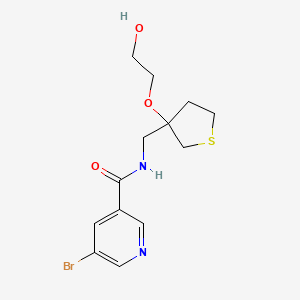
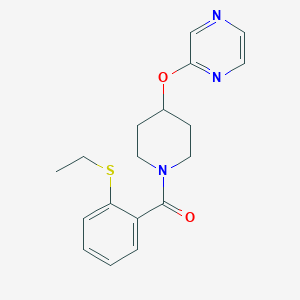
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-9H-xanthene-9-carboxamide](/img/structure/B2729933.png)
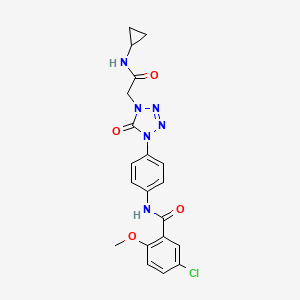
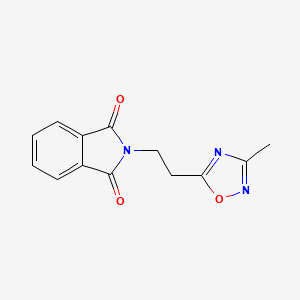
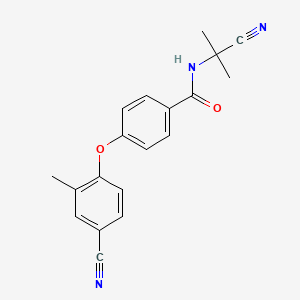
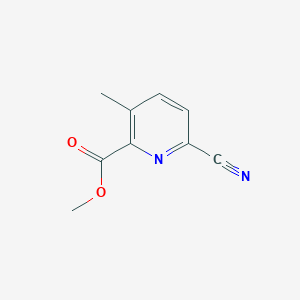
![1-[(4-methylbenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2729940.png)
